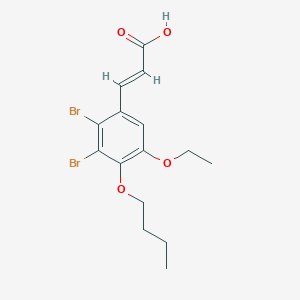
(2E)-3-(2,3-dibromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dibromo-4-butoxy-5-ethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H10Br2O3 This compound is characterized by the presence of two bromine atoms, a butoxy group, and an ethoxy group attached to a phenyl ring, along with an acrylic acid moiety
Preparation Methods
The synthesis of 3-(2,3-Dibromo-4-butoxy-5-ethoxyphenyl)acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor phenyl compound, followed by the introduction of butoxy and ethoxy groups through etherification reactions. The final step involves the formation of the acrylic acid moiety through a reaction with an appropriate acrylic acid derivative under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(2,3-Dibromo-4-butoxy-5-ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the acrylic acid moiety to other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,3-Dibromo-4-butoxy-5-ethoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activities, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-Dibromo-4-butoxy-5-ethoxyphenyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and ether groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar compounds to 3-(2,3-Dibromo-4-butoxy-5-ethoxyphenyl)acrylic acid include other brominated phenyl acrylic acids and their derivatives. These compounds share structural similarities but may differ in the number and position of bromine atoms, as well as the nature of the substituent groups. The uniqueness of 3-(2,3-Dibromo-4-butoxy-5-ethoxyphenyl)acrylic acid lies in its specific combination of bromine, butoxy, and ethoxy groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18Br2O4 |
|---|---|
Molecular Weight |
422.11 g/mol |
IUPAC Name |
(E)-3-(2,3-dibromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H18Br2O4/c1-3-5-8-21-15-11(20-4-2)9-10(6-7-12(18)19)13(16)14(15)17/h6-7,9H,3-5,8H2,1-2H3,(H,18,19)/b7-6+ |
InChI Key |
AHIYCLDFKPFTDE-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C(=C1Br)Br)/C=C/C(=O)O)OCC |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1Br)Br)C=CC(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878176.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878182.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10878195.png)
![(4Z)-4-[(tert-butylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10878196.png)
![N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide](/img/structure/B10878202.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B10878203.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10878211.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878222.png)
![2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10878224.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878230.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10878236.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878242.png)
![5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid](/img/structure/B10878251.png)

